Loss of a Hydrogen Bond Donor
The presence of the N1-methyl group on 1-methyl-1H-pyrazole-3-carboxamide directly alters its hydrogen bonding capacity relative to the unsubstituted 1H-pyrazole-3-carboxamide analog. This substitution reduces the number of hydrogen bond donors from two (the NH of the pyrazole ring and the NH2 of the carboxamide) to one (only the NH2 group) . This change has been shown to be critical in medicinal chemistry campaigns, where the presence or absence of this donor can be the decisive factor in achieving target selectivity and improving pharmacokinetic properties [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 1H-pyrazole-3-carboxamide: 2 |
| Quantified Difference | Reduction of 1 hydrogen bond donor |
| Conditions | Calculated molecular property based on chemical structure |
Why This Matters
This reduction in hydrogen bonding potential directly influences target binding affinity, solubility, and membrane permeability, making the methylated analog a distinct chemical entity for SAR-driven lead optimization.
- [1] Tanaka H, et al. Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. Bioorg Med Chem. 2015;23(15):4976-4984. View Source
